

The Quest for GPR41 Agonists: A Technical Guide to Discovery and Synthesis

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | GPR41 agonist-1 | |
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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of GPR41 agonists, with a focus on the structural class represented by "GPR41 agonist-1" (Compound 9). While the specific discovery and synthesis details for GPR41 agonist-1 (CAS 506417-09-0) are not readily available in the public scientific literature or patent databases, this document outlines the general principles, key experimental protocols, and signaling pathways relevant to the identification and development of novel GPR41 agonists.

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target for metabolic disorders such as obesity and diabetes. It is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota.[1][2] The activation of GPR41 is linked to various physiological processes, including the regulation of host energy balance, hormone secretion, and inflammatory responses.[3][4][5]

GPR41 Agonist-1: A Representative Scaffold

GPR41 agonist-1 represents a potent synthetic agonist of GPR41. Its chemical structure is provided below, offering a basis for the design and synthesis of new chemical entities targeting this receptor.

Table 1: Physicochemical Properties of **GPR41 agonist-1**

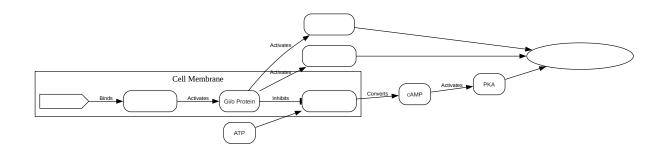


| Property | Value | Reference |
|-------------------|--|-------------------------|
| IUPAC Name | 2-methyl-N-(2- methylphenyl)-4-(3- nitrophenyl)-5-oxo-4,5,6,7- tetrahydro-1H-indole-3- carboxamide | Inferred from structure |
| CAS Number | 506417-09-0 | |
| Molecular Formula | C24H23N3O4 | - |
| Molecular Weight | 417.46 g/mol | - |

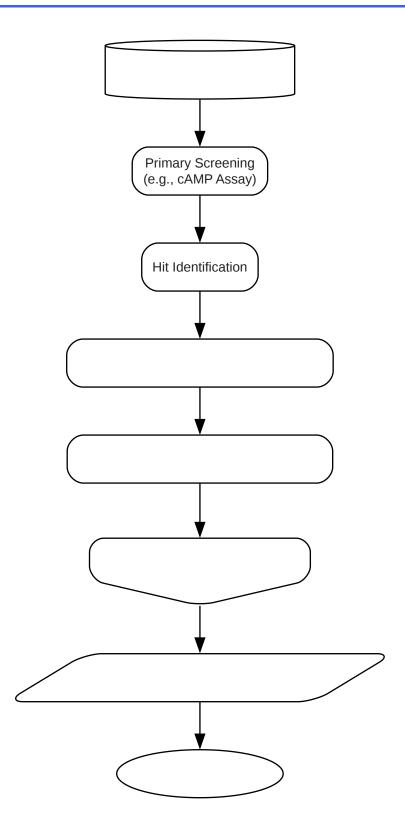
GPR41 Signaling Pathways

GPR41 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation has been shown to modulate other downstream pathways, including the mitogen-activated protein kinase (MAPK) signaling cascade, involving ERK1/2 and p38, and the PI3K-AKT-mTOR pathway. These pathways are crucial in mediating the diverse physiological effects of GPR41 activation.

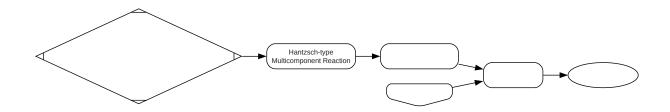












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